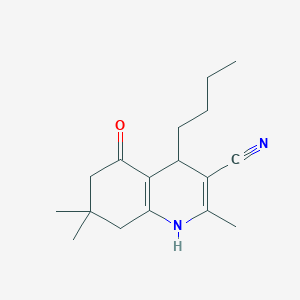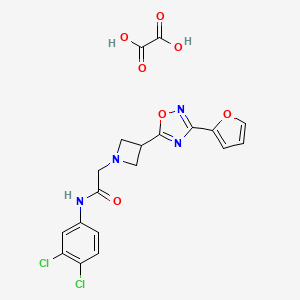![molecular formula C19H19ClFNO2 B2569139 (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide CAS No. 1164495-66-2](/img/structure/B2569139.png)
(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide, or simply referred to as CBFPF, is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that has been shown to have considerable potential in a range of biochemical and physiological processes. In
科学的研究の応用
CBFPF has been used in a variety of scientific research applications, including drug development, drug delivery, and medical imaging. It has been used as a model compound to study the pharmacokinetics and pharmacodynamics of new drugs, and it has also been used to study the mechanisms of drug action and drug metabolism. Additionally, CBFPF has been used as a substrate for drug delivery systems, and it has been used in medical imaging to study the effects of drugs on the central nervous system.
作用機序
The mechanism of action of CBFPF is not completely understood. However, it is thought to act as an agonist at a variety of receptors, including muscarinic, serotonin, and histamine receptors. It is also believed to interact with other proteins and enzymes, such as phospholipase C, protein kinase C, and cyclooxygenase-2. Additionally, CBFPF has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
CBFPF has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-allergic effects. Additionally, it has been shown to have antipyretic, anti-cancer, and anti-oxidant effects. It has also been shown to have anticonvulsant, antianxiety, and antidepressant effects.
実験室実験の利点と制限
CBFPF has many advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solution. Additionally, it has a wide range of potential applications, and it is well-studied, so its effects are well-understood. However, there are some limitations to using CBFPF in lab experiments. It is a relatively small molecule, so it may not be suitable for large-scale studies. Additionally, it is not approved for human or animal use, so it should not be used in studies involving living organisms.
将来の方向性
There are a number of possible future directions for the use of CBFPF in scientific research. It could be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on other organs and systems. Additionally, it could be used to study the pharmacokinetics and pharmacodynamics of new drugs. Furthermore, it could be used to develop new drug delivery systems, and it could be used to study the mechanisms of drug action and drug metabolism. Finally, it could be used to study the effects of drugs on the immune system, and to develop new anti-inflammatory, analgesic, and anti-allergic drugs.
合成法
CBFPF can be synthesized through a variety of methods. The most common method is the reaction of 3-chlorobenzyl chloride with 4-(3-fluoropropoxy)phenyl acrylate in the presence of a base, such as potassium carbonate, in a solvent, such as toluene. This reaction will yield the desired compound. Other methods have also been used to synthesize CBFPF, such as the reaction of 3-chlorobenzyl chloride with 4-(3-fluoropropoxy)phenyl acrylamide in the presence of a base, such as potassium carbonate, in a solvent, such as toluene.
特性
IUPAC Name |
(E)-N-[(3-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2/c20-17-4-1-3-16(13-17)14-22-19(23)10-7-15-5-8-18(9-6-15)24-12-2-11-21/h1,3-10,13H,2,11-12,14H2,(H,22,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAJFINVVBTZTE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C=CC2=CC=C(C=C2)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2569056.png)
![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2569057.png)

![N-mesityl-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2569059.png)


![2,5-dichloro-N-[(3-hydroxythiolan-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2569067.png)
![Tert-butyl 2-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2569068.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2569069.png)
![N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine](/img/structure/B2569071.png)

![3-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2569073.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2569079.png)